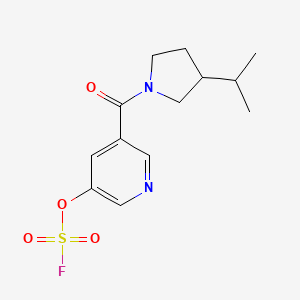
3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive compared to their chlorinated and brominated counterparts .
Métodos De Preparación
The synthesis of 3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex fluorinated compounds .
Análisis De Reacciones Químicas
3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of the fluorine atom, substitution reactions are common. These reactions often involve nucleophilic substitution, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and derivatives.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound and its derivatives.
Aplicaciones Científicas De Investigación
3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine involves its interaction with molecular targets through its fluorinated pyridine ring. The electron-withdrawing fluorine atoms influence the compound’s reactivity and interaction with biological molecules. This can lead to the modulation of specific pathways and targets, making it useful in various applications .
Comparación Con Compuestos Similares
3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine can be compared with other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 4-Fluoropyridine
- Pentafluoropyridine
These compounds share similar properties due to the presence of fluorine atoms but differ in their specific substitution patterns and reactivity. The unique structure of this compound makes it distinct in terms of its chemical behavior and applications .
Propiedades
IUPAC Name |
3-fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-9(2)10-3-4-16(8-10)13(17)11-5-12(7-15-6-11)20-21(14,18)19/h5-7,9-10H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSVIRDYOMXMOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCN(C1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2364556.png)
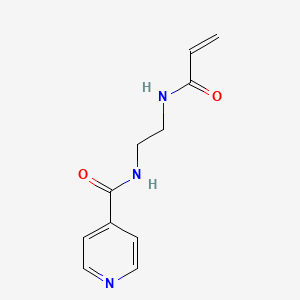
![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)
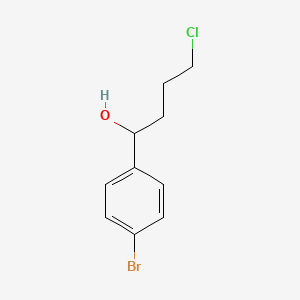
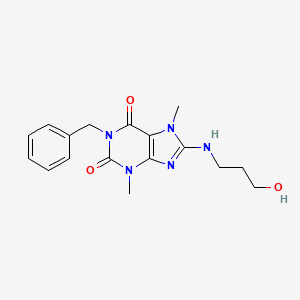
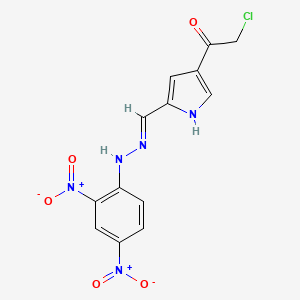
![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364568.png)
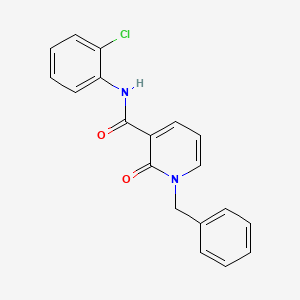

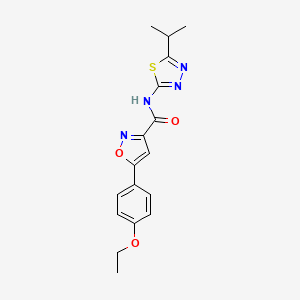
![N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2364573.png)
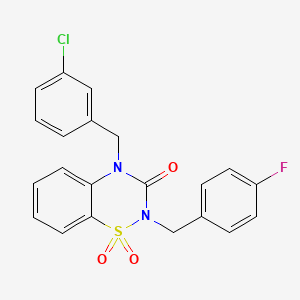
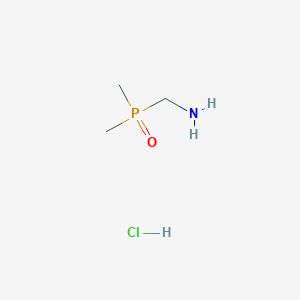
![1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2364578.png)
